molecular formula C21H23ClN2O3S B11541748 3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide

3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide

Cat. No.: B11541748
M. Wt: 418.9 g/mol
InChI Key: LCNZBVJAIQTVKZ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is an organic compound with a complex structure It contains a chlorophenyl group, a sulfanyl linkage, an ethoxy group, and a propene-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative to form the hydrazide.

    Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a thiol to form the sulfanyl linkage.

    Formation of the ethoxy and propene-1-yloxy groups: These groups can be introduced through etherification reactions involving the corresponding alcohols and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of the chlorophenyl and hydrazide groups suggests potential interactions with proteins or nucleic acids, possibly through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Bromophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide: Similar structure but with a bromine atom instead of chlorine.

    3-[(4-Methylphenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide may confer unique properties, such as increased reactivity in substitution reactions or specific interactions with biological targets. The combination of the sulfanyl linkage and the hydrazide group also provides a unique scaffold for further functionalization and study.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H23ClN2O3S/c1-3-12-27-19-10-5-16(14-20(19)26-4-2)15-23-24-21(25)11-13-28-18-8-6-17(22)7-9-18/h3,5-10,14-15H,1,4,11-13H2,2H3,(H,24,25)/b23-15+

InChI Key

LCNZBVJAIQTVKZ-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.